Everninic acid - 570-10-5

Everninic acid

Catalog Number: EVT-3465898
CAS Number: 570-10-5
Molecular Formula: C9H10O4
Molecular Weight: 182.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Hydroxy-4-methoxy-6-methylbenzoic acid, also known as everninic acid, is a naturally occurring organic compound classified as a benzoic acid derivative. It is commonly found in lichens and fungi, including species like Parmelia reticulata [], Armillaria mellea [], Usnea longgisima [], and Xylaria sp. []. This compound plays a significant role in scientific research, particularly in the fields of natural product chemistry, organic synthesis, and biological activity studies. It serves as a precursor for synthesizing more complex molecules, including depsides and depsidones [], [].

Compound Description: Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a naturally occurring compound found in lichens and fungi. It acts as a key precursor in the biosynthesis of numerous other compounds, including depsides and depsidones. [, , , , , , , , , ]

Melleolide

Compound Description: Melleolide is a natural product isolated from the fungus Armillaria mellea. [] The structure of melleolide, including its NMR data in DMSO, has been elucidated. []

Relevance: While structurally distinct from 2-Hydroxy-4-methoxy-6-methylbenzoic acid, melleolide is found in the same fungal species (Armillaria mellea) and highlights the chemical diversity of this organism. []

Ethyl 2-hydroxy-4-methoxy-6-methylbenzoate (4-Methoxy-ethyl orsellinate)

Compound Description: This compound is a derivative of orsellinic acid, featuring a methoxy group at the 4-position and an ethyl ester at the carboxylic acid. [] It has been studied for its cytotoxic activity against Artemia salina. []

4-Hydroxy-2-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-6-methylbenzoic acid (Isoevernic acid)

Compound Description: Isoevernic acid is a newly discovered natural product found in the traditional Mongolian medicine Usnea longissima, a type of lichen. []

Relevance: Isoevernic acid incorporates 2-Hydroxy-4-methoxy-6-methylbenzoic acid as part of its structure, specifically as an ester linkage at the 2-position. []

Wortmin

Compound Description: Wortmin belongs to the sclerotiorin group of metabolites and is produced by the fungus Penicillium wortmanni. [] It is an ester of 2-hydroxy-4-methoxy-6-methylbenzoic acid with 6-acetoxy-7-hydroxy-7-methyl-3-propenyl-3,4,5,6,7,8-hexahydro-1H-benzo[e]pyran-8-one. []

Relevance: Wortmin is directly derived from 2-hydroxy-4-methoxy-6-methylbenzoic acid, highlighting the role of this compound as a building block in fungal metabolites. []

Dihydromaldoxin

Compound Description: Dihydromaldoxin is a metabolite isolated from an unidentified Xylaria species (a type of fungus). [] Its full chemical name is 2-(3′-Chloro-2′-hydroxy-4′-methoxy-6′-methoxycarbonylphenoxy)-6-hydroxy-4-methylbenzoic acid. [] It plays a role in the grisan–depsidone biosynthetic pathway. []

Relevance: Dihydromaldoxin is a depsidone, a class of compounds formed by the oxidative coupling of two orsellinic acid-derived units. [] 2-Hydroxy-4-methoxy-6-methylbenzoic acid is structurally related to orsellinic acid, suggesting a potential connection to the biosynthetic origin of dihydromaldoxin.

Isodihydromaldoxin

Compound Description: Isodihydromaldoxin, like dihydromaldoxin, is also found in the Xylaria species and is involved in the grisan–depsidone pathway. [] Its chemical name is 2-(3′-Chloro-4′-hydroxy-2′-methoxy-6′-methoxycarbonylphenoxy)-6-hydroxy-4-methylbenzoic acid. []

Relevance: Similar to dihydromaldoxin, isodihydromaldoxin is a depsidone potentially linked to the orsellinic acid pathway. [] The structural similarity between 2-Hydroxy-4-methoxy-6-methylbenzoic acid and orsellinic acid strengthens this potential connection.

Dechlorodihydromaldoxin

Compound Description: Dechlorodihydromaldoxin is another metabolite identified in the Xylaria species, contributing to the complexity of the grisan-depsidone biosynthetic pathway. []

Relevance: As a depsidone, dechlorodihydromaldoxin further emphasizes the potential involvement of 2-Hydroxy-4-methoxy-6-methylbenzoic acid or its close structural analogs in the biosynthetic routes of this class of compounds. []

Amidepsine A, B, and C

Compound Description: Amidepsines A, B, and C are potent inhibitors of diacylglycerol acyltransferase (DGAT) produced by the fungus Humicola sp. FO-2942. [] These compounds are structurally characterized as derivatives of 2-Hydroxy-4-methoxy-6-methylbenzoic acid, with variations in the amino acid moiety linked to the carboxylic acid group. Amidepsine A contains an alanine amide, Amidepsine B has an alanine amide, and Amidepsine C possesses a valine amide. []

Relevance: The amidepsines demonstrate the potential of using 2-Hydroxy-4-methoxy-6-methylbenzoic acid as a scaffold for developing new DGAT inhibitors. []

2,4-Di-O-methylgryphoric acid (Amidepsine D)

Compound Description: Identified alongside the other amidepsines in Humicola sp. FO-2942, Amidepsine D, chemically named 2,4-Di-O-methylgryphoric acid, also exhibits DGAT inhibitory activity. []

Relevance: This compound, although not directly derived from 2-Hydroxy-4-methoxy-6-methylbenzoic acid, highlights the importance of exploring structurally similar compounds from the same source in drug discovery efforts. []

Compound Description: This compound is a synthetic product obtained through a multi-step synthesis. []

Relevance: The compound shares a core structure with 2-Hydroxy-4-methoxy-6-methylbenzoic acid, differing by the replacement of the methyl group at the 6-position with a phenyl ring. [] This structural similarity makes it relevant for comparative studies.

Methyl 2-hydroxy-6-methoxy-4-phenylbenzoate

Compound Description: This compound is another synthetic product with structural resemblance to the previously mentioned methyl 2-hydroxy-4-methoxy-6-phenylbenzoate. []

Relevance: It is structurally related to 2-Hydroxy-4-methoxy-6-methylbenzoic acid, with a phenyl group replacing the 6-methyl group and the methoxy group at position 4 instead of position 2. [] This isomer further expands the scope of structural modifications around the core structure.

2-Hydroxy-4-methoxy-benzophenone-5-sulfonic Acid (HMS)

Compound Description: HMS is a benzophenone derivative that exhibits a strong anti-hyperuricemic effect, likely due to its inhibition of xanthine oxidase (XOD) and its modulation of organic anion transporter 1 (OAT1) and glucose transporter 9 (GLUT9). [] It also demonstrates anti-inflammatory effects. []

Relevance: HMS shares a similar aromatic ring structure with 2-Hydroxy-4-methoxy-6-methylbenzoic acid, with a benzophenone moiety replacing the carboxylic acid group. []

2-Hydroxy-4-methoxy benzaldehyde

Compound Description: This compound is a key flavor compound found in the roots of Decalepis hamiltonii, also known as swallow root. [, ]

Relevance: This compound is a structural analog of 2-Hydroxy-4-methoxy-6-methylbenzoic acid, lacking the methyl group at the 6-position and the carboxylic acid group. [, ]

3-Ethoxycarbonyl-2-hydroxy-6-methoxy-4-methylbenzoic acid

Compound Description: This compound is a naturally occurring substituted isophthalic acid monoester isolated from the lichen Thamnolia vermicularis var. subuliformis. [] It exhibits intramolecular hydrogen-bonding interactions. []

Relevance: This compound shares a core structure with 2-Hydroxy-4-methoxy-6-methylbenzoic acid, but with an ethoxycarbonyl group at position 3. []

2-methoxy-6-methylbenzoic acid

Compound Description: This compound is a synthetic intermediate used in the synthesis of lunularic acid, a plant growth regulator found in liverworts. []

Relevance: It is structurally related to 2-Hydroxy-4-methoxy-6-methylbenzoic acid with the difference being the lack of the 2-hydroxyl group in 2-methoxy-6-methylbenzoic acid. []

2-hydroxy-6-methylbenzoic acid

Compound Description: This compound is a precursor in the biosynthesis of depsides and depsidones in the mold Penicillium griseofulvum Dierckx. []

Relevance: This compound shares the core structure of 2-Hydroxy-4-methoxy-6-methylbenzoic acid but lacks the 4-methoxy substituent. []

4-Methoxy-6-methyl-2H-pyran-2-one

Compound Description: This compound serves as a scaffold for synthesizing various derivatives, including brominated derivatives at C-3, C-5, and the C-6 methyl group. [, ] It is also utilized in the preparation of phosphonium salts. []

Relevance: This compound is structurally related to 2-Hydroxy-4-methoxy-6-methylbenzoic acid by the shared 4-methoxy-6-methyl-2-pyrone core structure. [, ]

5-Hydroxy-4-methoxy-2-methylpyrylium Trifluoromethanesulfonate

Compound Description: This compound is synthesized from kojic acid and is utilized as a synthetic intermediate. []

Relevance: This compound shares a similar pyrone ring structure with 2-Hydroxy-4-methoxy-6-methylbenzoic acid, indicating a potential for similar reactivity or biological activity. []

4-Methoxy-6-valeryl-5,6-dihydro-2-pyrone

Compound Description: This compound is a crucial intermediate in the synthesis of pestalotin, a gibberellin synergist. []

Relevance: This compound is structurally related to 2-Hydroxy-4-methoxy-6-methylbenzoic acid through their shared 4-methoxy-2-pyrone core structure, suggesting a potential relationship in their chemical reactivity or biological activities. []

Source

Evernic acid is predominantly sourced from lichens, especially Evernia prunastri and Ramalina capitata. These lichens thrive in temperate regions and are often found on trees and rocks. The extraction of evernic acid from these lichens typically involves solvent-based methods, such as methanol extraction, followed by chromatographic techniques to isolate the compound .

Classification

Chemically, evernic acid is categorized under the class of depsides. Its molecular formula is C10H10O4C_{10}H_{10}O_4, indicating that it contains two hydroxyl groups and a methoxy group, contributing to its biological activity. The compound's structural features allow it to participate in various biochemical interactions, making it a subject of interest in pharmacological research .

Synthesis Analysis

Methods

The synthesis of evernic acid can be achieved through various methods, primarily involving the extraction from lichen sources. The most common method includes:

  1. Extraction: Lichen samples are dried and ground into a fine powder.
  2. Solvent Extraction: The powdered lichen is subjected to extraction using organic solvents such as methanol or acetone for several hours.
  3. Chromatography: The crude extract is then purified using techniques like silica gel chromatography or high-performance liquid chromatography (HPLC) to isolate evernic acid .

Technical Details

In laboratory settings, the extraction process may involve:

  • Ultrasonic-assisted extraction to enhance yield.
  • High-performance liquid chromatography (HPLC) for quantification and purity assessment.
  • Mass spectrometry for structural elucidation and confirmation of evernic acid .
Molecular Structure Analysis

Structure

The molecular structure of evernic acid consists of a benzoate moiety with hydroxyl and methoxy substituents. It can be represented structurally as follows:

C10H10O4 2 hydroxy 4 2 hydroxy 4 methoxy 6 methylbenzoyl oxy 6 methylbenzoate \text{C}_{10}\text{H}_{10}\text{O}_{4}\quad \text{ 2 hydroxy 4 2 hydroxy 4 methoxy 6 methylbenzoyl oxy 6 methylbenzoate }

Data

Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are commonly employed to analyze the molecular structure of evernic acid. For instance:

  • NMR spectra reveal characteristic peaks corresponding to different hydrogen environments within the molecule.
  • IR spectroscopy identifies functional groups based on absorption frequencies .
Chemical Reactions Analysis

Reactions

Evernic acid participates in various chemical reactions typical of phenolic compounds, including:

  • Oxidation: It can undergo oxidation reactions leading to the formation of quinones.
  • Esterification: Reaction with alcohols can yield esters, which may enhance its solubility and biological activity.

Technical Details

The reactivity of evernic acid is influenced by its hydroxyl groups, which can donate protons or participate in hydrogen bonding, making it a versatile compound in synthetic organic chemistry .

Mechanism of Action

Process

The mechanism of action for evernic acid involves its interaction with cellular components, particularly through its antioxidant properties. It scavenges free radicals, thereby protecting cells from oxidative stress. Additionally, it exhibits antimicrobial activity by disrupting microbial cell membranes.

Data

Research indicates that evernic acid's ability to inhibit lipid peroxidation contributes to its protective effects against cellular damage. Studies have quantified its antioxidant capacity using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl), demonstrating significant free radical scavenging activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but less soluble in water.

Chemical Properties

  • Molecular Weight: Approximately 194.19 g/mol.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within typical ranges for organic compounds.

Relevant Data or Analyses

Analytical techniques such as HPLC provide insights into the purity and concentration of evernic acid in extracts, while spectroscopic methods confirm its identity through characteristic absorption patterns .

Applications

Scientific Uses

Evernic acid has garnered attention for its potential applications in various fields:

  1. Pharmaceuticals: Due to its antioxidant and antimicrobial properties, it may be utilized in developing natural preservatives or therapeutic agents.
  2. Cosmetics: Its skin-protective qualities make it a candidate for inclusion in skincare formulations.
  3. Food Industry: As a natural preservative owing to its antimicrobial activity.

Research continues to explore the broader implications of evernic acid in health and industry, emphasizing sustainable extraction methods from lichen sources .

Biosynthetic Pathways and Precursor Dynamics of Everninic Acid

Shikimate-Chorismate Pathway Integration in Lichen Symbionts

Everninic acid (4-O-demethylevernic acid) biosynthesis in Evernia prunastri is fundamentally rooted in the shikimate pathway, a metabolic route absent in mammals but essential in lichen-forming fungi, bacteria, plants, and algae [2] [10]. This pathway begins with phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P), progressing through seven enzymatic steps to yield chorismate—the central branch-point precursor for aromatic amino acids and phenolic derivatives [7] [10]. In lichen symbionts, chorismate undergoes enzymatic rearrangement to prephenate, which is subsequently decarboxylated and dehydrogenated to form 4-hydroxyphenylpyruvate. This intermediate serves as the foundation for orsellinic acid synthesis, the immediate phenolic precursor of everninic acid [1] [10].

Crucially, isotopic labeling studies using ¹⁴C-urea demonstrated that E. prunastri thalli efficiently incorporate carbon into phenolic compounds. When incubated under light conditions, everninic acid exhibited the highest radioactivity among detected metabolites, with its orsellinate moiety accumulating tenfold higher radioactivity than the everninic acid moiety. This indicates preferential utilization of shikimate-derived precursors for the orsellinate half of the molecule during depside assembly [1]. The pathway's regulation in lichens involves algal partners (photobionts), which influence fungal (mycobiont) enzyme expression. For instance, algal cells produce a protein inhibitor that modulates fungal urease synthesis, thereby regulating nitrogen availability for aromatic amino acid production [1] [9].

Table 1: Key Precursors in Everninic Acid Biosynthesis

PrecursorBiosynthetic RoleOrigin in Pathway
ShikimateCore 7-carbon intermediateDAHP synthase product
ChorismateBranch-point precursor for aromatic compoundsTerminal shikimate product
Orsellinic acidPhenolic monomer for depside assemblyPolyketide cyclization
S-Adenosyl methionine (SAM)Methyl donor for O-methylationMethionine ATP coupling

Acetyl-Polymalonyl Metabolic Crosstalk in Depside Assembly

The orsellinic acid scaffold essential for everninic acid formation originates from the coordinated action of type I iterative polyketide synthases (PKSs), which integrate acetate and malonate units into a growing poly-β-keto chain. This process begins with acetyl-CoA serving as the starter unit, extended by three molecules of malonyl-CoA through sequential Claisen condensations catalyzed by PKSs [1] [9]. The resulting linear tetraketide undergoes C2-C7 aldol cyclization, yielding orsellinic acid—a resorcinolic acid featuring the characteristic meta-dihydroxy aromatic ring [1].

Radiotracer studies using ¹⁴C-labeled urea revealed asymmetric precursor allocation within the everninic acid molecule. The orsellinate moiety (derived from the polyketide pathway) incorporated significantly higher radioactivity than the everninate moiety (derived from para-hydroxybenzoate), indicating distinct metabolic pools for each half of this unsymmetrical depside [1]. This metabolic compartmentalization likely arises from the mycobiont's ability to activate acyl units differently: the orsellinate half is synthesized via acyl carrier protein (ACP)-bound intermediates, while the everninate half may utilize CoA-activated precursors [4] [9]. The final ester bond formation between these monomers is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like depside synthase, which couples the carboxyl group of orsellinic acid to the phenolic hydroxyl of everninic acid's precursor without ribosomal involvement [6] [9].

Table 2: Polyketide Synthase (PKS) Modules in Orsellinic Acid Synthesis

PKS ModuleFunctionSubstrate Specificity
Ketosynthase (KS)Chain elongation via decarboxylative condensationMalonyl-CoA/ACP
Acyl Transferase (AT)Malonyl-CoA loadingMalonyl-CoA
Acyl Carrier Protein (ACP)Shuttles growing polyketide chainPhosphopantetheine-bound
Thioesterase (TE)/CyclaseCatalyzes ring closure and releaseLinear tetraketide

Methyltransferase-Mediated Structural Diversification Mechanisms

O-methylation represents the terminal biosynthetic step in everninic acid formation, converting 4-O-demethylevernic acid (orsellinic acid-p-hydroxybenzoate ester) into everninic acid through the addition of a methyl group to the para-hydroxy position of the benzoate moiety. This reaction is catalyzed by SAM-dependent O-methyltransferases (OMTs) classified within the Class I methyltransferase superfamily, characterized by a conserved Rossmann fold for SAM cofactor binding [3] [5]. Lichen OMTs exhibit stringent regioselectivity, specifically targeting the para-hydroxy group while leaving the meta-resorcinolic hydroxy groups unmethylated, thereby preserving hydrogen-bonding capabilities critical for biological activity [3].

Structural analyses of plant natural product methyltransferases reveal key catalytic features relevant to lichen systems: a deeply buried SAM-binding pocket lined with hydrophobic residues (e.g., Val¹⁵⁰, Ile¹⁸⁰) positions the methyl donor adjacent to the substrate-binding cleft. A conserved His-Glu-Asp catalytic triad facilitates deprotonation of the phenolic oxygen, enabling nucleophilic attack on the SAM methyl group [3] [5]. The SAH (S-adenosyl homocysteine) produced during this reaction acts as a potent feedback inhibitor, ensuring precise regulation of methylation flux. In E. prunastri, this methylation step enhances the metabolite's lipophilicity, facilitating its integration into the lichen's hydrophobic extracellular matrix—a key adaptation for environmental stress tolerance [3] [9].

Table 3: Methyltransferase-Mediated Modifications in Depside Biosynthesis

Methylation SiteChemical ChangeBiological Consequence
para-OH of benzoate moietyIncreased hydrophobicityEnhanced membrane permeability
ortho-OH of orsellinate (rare)Altered chelation capacityModified metal-binding properties
meta-OH of orsellinate (blocked)Preserved H-bonding potentialMaintains protein interaction capacity

Photobiont-Mycobiont Metabolic Coordination in Depside Production

The biosynthesis of everninic acid exemplifies sophisticated metabolic division of labor within the lichen symbiosis. The mycobiont (Evernia prunastri fungus) houses the core enzymatic machinery for polyketide assembly (PKSs), ester bond formation (depside synthases), and methylation (OMTs) [3] [6]. Conversely, the photobiont (green algae such as Trebouxia spp.) contributes essential precursors through photosynthate exchange, supplying erythrose-4-phosphate (E4P)—a key shikimate pathway substrate—and modulating nitrogen availability via urea hydrolysis [1] [6]. This crosstalk is dynamically regulated: algal-derived signals induce mycobiont urease synthesis, accelerating urea breakdown into ammonia, which is assimilated into glutamine for aminotransferase reactions feeding aromatic amino acid biosynthesis [1].

Environmental triggers further fine-tune this symbiosis. Rehydration of desiccated thalli rapidly activates orsellinate depside hydrolase, liberating orsellinic acid for conversion to everninic acid during recovery from drought stress [1]. Computational models like BioNavi-NP—a deep learning-driven biosynthetic pathway predictor—have corroborated this interdependence, accurately reconstructing everninic acid pathways only when algal contributions to precursor pools (e.g., E4P, glycine) are included in metabolic networks [6]. The model's AND-OR tree-based planning algorithm demonstrated 72.8% accuracy in recovering native building blocks for depsides, outperforming rule-based approaches by 1.7-fold [6]. This underscores the necessity of considering both symbiotic partners when elucidating or engineering lichen metabolite pathways.

Table 4: Metabolic Contributions in Lichen Symbiosis

SymbiontMetabolic ContributionFunctional Role in Everninic Acid Pathway
Mycobiont (fungus)Polyketide synthases, O-methyltransferasesDepside backbone assembly, methylation
Photobiont (alga)Erythrose-4-phosphate, urea hydrolysisShikimate precursor, nitrogen mobilization
Joint interfaceExtracellular hydrolases, membrane transportersPrecursor exchange, stress-responsive activation

Properties

CAS Number

570-10-5

Product Name

Everninic acid

IUPAC Name

2-hydroxy-4-methoxy-6-methylbenzoic acid

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

InChI

InChI=1S/C9H10O4/c1-5-3-6(13-2)4-7(10)8(5)9(11)12/h3-4,10H,1-2H3,(H,11,12)

InChI Key

QUCZMUVAQHIOID-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1C(=O)O)O)OC

Canonical SMILES

CC1=CC(=CC(=C1C(=O)O)O)OC

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